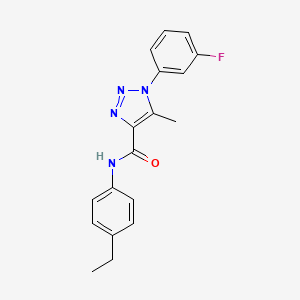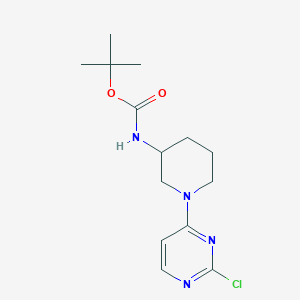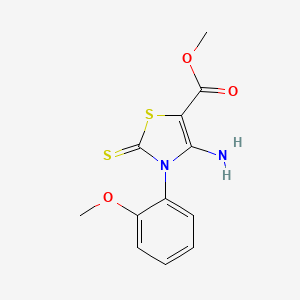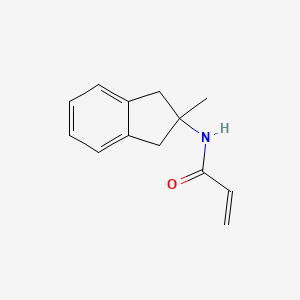![molecular formula C21H18ClN3O2S B2930248 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide CAS No. 1240810-49-4](/img/structure/B2930248.png)
6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a pyridine sulfonamide group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The resulting indole derivative is then subjected to further reactions to introduce the pyridine and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods can vary depending on the specific requirements and available resources of the manufacturing facility.
化学反応の分析
Types of Reactions
6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to modify its structure.
Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide has several scientific research applications:
作用機序
The mechanism of action of 6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
6-chloro-3-cyano-1-methyl-1H-indole-2-yl-pyridin-3-ylmethyl-ethanesulfonamide: This compound shares a similar structure but has different substituents, leading to distinct biological activities.
Indole-3-carbaldehyde derivatives: These compounds also feature an indole moiety and are used in various chemical and biological applications.
Uniqueness
6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
特性
IUPAC Name |
6-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c22-21-11-10-16(12-24-21)28(26,27)25-14-18(15-6-2-1-3-7-15)19-13-23-20-9-5-4-8-17(19)20/h1-13,18,23,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLXTSCZNPFCRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CN=C(C=C2)Cl)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-3-(3-methylbutyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2930165.png)
![N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2930170.png)


![4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2930173.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2930176.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2930181.png)
![1-{2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl}-N-[(furan-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2930183.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/new.no-structure.jpg)


![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2930188.png)
